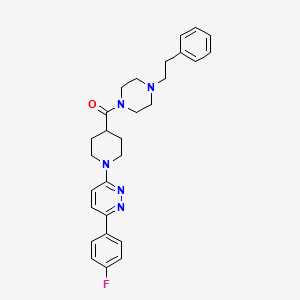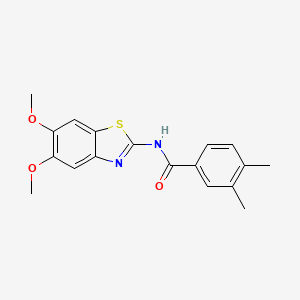![molecular formula C16H22ClN3O2 B2501257 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone CAS No. 2415573-61-2](/img/structure/B2501257.png)
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule inhibitor that has shown promising results in inhibiting the activity of several enzymes and proteins.
作用機序
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone works by inhibiting the activity of several enzymes and proteins, including the proteasome and the ubiquitin ligase. The proteasome is responsible for degrading unwanted or damaged proteins in the cell, while the ubiquitin ligase is responsible for tagging proteins for degradation by the proteasome. By inhibiting the activity of these enzymes, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can prevent the degradation of certain proteins, leading to changes in cellular function.
生化学的および生理学的効果
The biochemical and physiological effects of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone are still being studied, but some studies have shown that [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can induce cell death in cancer cells and reduce the accumulation of toxic proteins in neurodegenerative diseases. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its specificity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the function of these molecules. However, one of the limitations of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its potential toxicity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. One potential direction is the development of new cancer therapies based on [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. Another direction is the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments.
合成法
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone involves several steps, starting with the reaction of 2-chloropyrimidine with 1-piperidin-4-yl-1-propanone in the presence of a base. The resulting intermediate is then reacted with cyclohexylmagnesium bromide to form the final product, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is a multi-step process that requires careful attention to detail to ensure high yields and purity.
科学的研究の応用
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is in the field of cancer research. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to inhibit the activity of several cancer-related enzymes and proteins, making it a potential candidate for the development of new cancer therapies. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXVUBGFSOZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

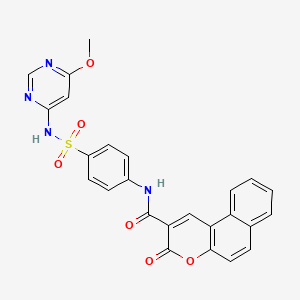
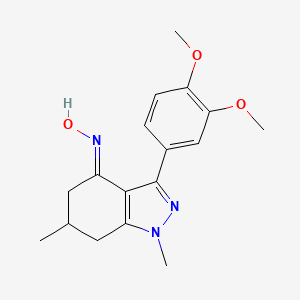
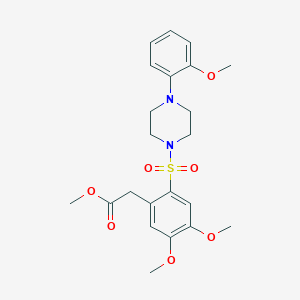
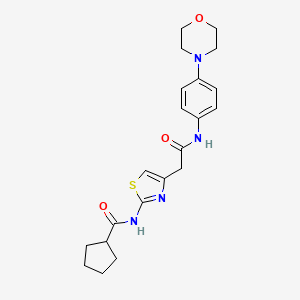
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)
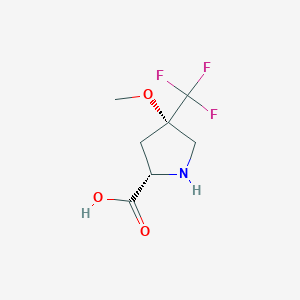
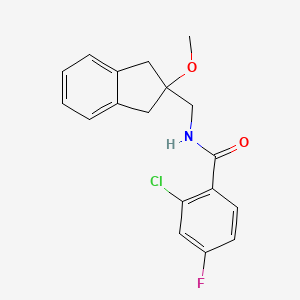
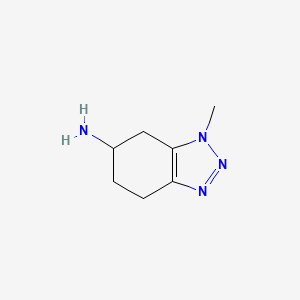
![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)
![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
